molecular formula C12H22O3 B13560839 Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate

Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate

Cat. No.: B13560839
M. Wt: 214.30 g/mol
InChI Key: NGUCTUCFTUGNFT-UHFFFAOYSA-N
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Description

Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is a chemical compound with the molecular formula C12H22O3 and a molecular weight of 214.30 g/mol . This compound is characterized by its unique structure, which includes an oxirane ring (a three-membered cyclic ether) and various alkyl substituents. It is primarily used in research settings and is not intended for human use .

Preparation Methods

Chemical Reactions Analysis

Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate is primarily used in scientific research for its unique chemical properties. It serves as a valuable intermediate in the synthesis of various organic compounds and is used in the study of reaction mechanisms and pathways. Its stability and reactivity make it a useful compound in organic chemistry research .

Mechanism of Action

The mechanism of action of Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate involves its reactivity at the oxirane ring. The ring strain in the three-membered oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions .

Comparison with Similar Compounds

Ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate can be compared to other oxirane-containing compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct compound in organic chemistry research.

Properties

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

ethyl 3-tert-butyl-2-ethyl-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C12H22O3/c1-7-12(9(13)14-8-2)11(6,15-12)10(3,4)5/h7-8H2,1-6H3

InChI Key

NGUCTUCFTUGNFT-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C(C)(C)C)C(=O)OCC

Origin of Product

United States

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